2-(1-Methylhydrazino)-3-nitropyridine
Overview
Description
2-(1-Methylhydrazino)-3-nitropyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a nitro group at the third position and a methylhydrazino group at the second position of the pyridine ring
Mechanism of Action
Target of Action
Hydrazine-coupled compounds, which include 2-(1-methylhydrazino)-3-nitropyridine, have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds interact with specific targets in the parasites causing these diseases, such as Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It’s known that hydrazine derivatives can inhibit certain enzymes, leading to their pharmacological effects . The compound’s interaction with its targets likely results in changes that inhibit the growth or survival of the parasites.
Biochemical Pathways
It’s plausible that the compound interferes with essential biochemical pathways in the parasites, disrupting their normal functions and leading to their death or inhibition .
Result of Action
The result of the action of this compound is likely the inhibition of the growth or survival of the parasites causing leishmaniasis and malaria . This leads to a reduction in the severity of these diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylhydrazino)-3-nitropyridine typically involves the nitration of 2-(1-Methylhydrazino)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylhydrazino)-3-nitropyridine undergoes various chemical reactions, including:
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Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Conditions: The reaction is carried out under hydrogenation conditions at room temperature or slightly elevated temperatures.
Products: The nitro group is reduced to an amino group, resulting in the formation of 2-(1-Methylhydrazino)-3-aminopyridine.
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Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus pentachloride.
Conditions: The reaction is conducted at room temperature or under reflux conditions.
Products: The hydrazino group can be substituted with halogens, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the methylhydrazino group to a corresponding oxo derivative.
Hydrolysis: Acidic or basic hydrolysis can be employed to cleave the hydrazino group, resulting in the formation of pyridine derivatives.
Scientific Research Applications
2-(1-Methylhydrazino)-3-nitropyridine has several scientific research applications:
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Medicinal Chemistry
Antimicrobial Agents: The compound’s derivatives have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell walls.
Anticancer Research: Studies have explored its use in developing anticancer drugs that target specific cellular pathways.
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Materials Science
Polymer Synthesis: It can be used as a monomer in the synthesis of polymers with unique electronic and optical properties.
Catalysis: The compound’s derivatives serve as catalysts in various organic transformations.
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Biological Studies
Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylhydrazino)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitropyridine: Lacks the methylhydrazino group, reducing its potential for forming hydrogen bonds with target molecules.
2-(1-Methylhydrazino)-4-nitropyridine: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.
Uniqueness
2-(1-Methylhydrazino)-3-nitropyridine is unique due to the presence of both the nitro and methylhydrazino groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-methyl-1-(3-nitropyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-9(7)6-5(10(11)12)3-2-4-8-6/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPKCYOYHLBERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380295 | |
Record name | 2-(1-Methylhydrazino)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30963-12-3 | |
Record name | 2-(1-Methylhydrazino)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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